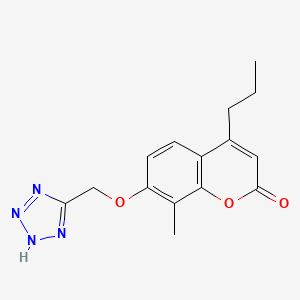

8-methyl-4-propyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Description

Properties

CAS No. |

848999-47-3 |

|---|---|

Molecular Formula |

C15H16N4O3 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

8-methyl-4-propyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

InChI |

InChI=1S/C15H16N4O3/c1-3-4-10-7-14(20)22-15-9(2)12(6-5-11(10)15)21-8-13-16-18-19-17-13/h5-7H,3-4,8H2,1-2H3,(H,16,17,18,19) |

InChI Key |

CXLFCSCFDKRNQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3 |

solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

8-Methyl-4-propyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a unique structural configuration that includes a methyl group at the 8th position, a propyl group at the 4th position, and a tetrazole moiety at the 7th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C15H16N4O3

- CAS Number : 848999-47-3

- Molecular Weight : 284.31 g/mol

The presence of both the methyl and tetrazole groups is believed to enhance its interactions with biological targets, potentially leading to improved efficacy in various applications.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Similar compounds have shown effectiveness against common pathogens such as:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Bacillus subtilis | Moderate to good |

| Pseudomonas aeruginosa | Moderate to good |

The tetrazole group enhances biological interactions through hydrogen bonding and coordination with metal ions, which may improve the compound's binding affinity to biological targets .

Anticancer Activity

Research into structurally similar compounds has demonstrated promising anticancer activities. For instance, a related coumarin-tetrazole hybrid displayed potent cytotoxic effects against various cancer cell lines, including Paca-2 (pancreatic), Mel-501 (melanoma), and A-375 (skin cancer). The compound's mechanism of action involves:

- Induction of apoptosis through upregulation of caspase proteins (caspase-3 and caspase-7).

- Cell cycle arrest at the S phase, indicating potential interference with DNA synthesis.

- Increased levels of cytochrome-c released from mitochondria, signaling apoptotic pathways .

Structure-Activity Relationship (SAR)

The unique structural features of this compound suggest that modifications could lead to enhanced biological activity. A comparative analysis of structurally similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methyl-7-hydroxy-2H-chromen-2-one | Lacks tetrazole moiety | Antioxidant properties |

| 7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one | Lacks methyl group at the 4th position | Reduced biological activity compared to target compound |

| 4-Methyl-2H-chromen-2-one | Lacks tetrazole moiety | Different chemical properties |

The combination of both the methyl group at the 4th position and the tetrazole moiety at the 7th position distinguishes this compound from others, enhancing its potential applications in medicinal chemistry .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For example, a study on coumarin derivatives indicated their potential as multi-targeted kinase inhibitors against critical cancer pathways like EGFR and CDK-2/cyclin A2. These findings support ongoing research into this compound for therapeutic applications in oncology .

Scientific Research Applications

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer contexts. The presence of the tetrazole group enhances biological interactions through hydrogen bonding and coordination with metal ions, potentially improving binding affinity to biological targets.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures to 8-methyl-4-propyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one possess notable antimicrobial properties. Studies show effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli . The tetrazole moiety is particularly effective in enhancing these interactions, suggesting that this compound could be developed into a potent antimicrobial agent.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Similar chromenone derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique combination of functional groups in this compound may allow it to interact with specific molecular targets involved in cancer progression. Further research is necessary to elucidate these mechanisms.

Synthesis and Molecular Modeling

The synthesis of this compound typically involves several key steps, including the formation of the chromenone backbone followed by the introduction of the tetrazole and methoxy groups. Molecular modeling studies can provide insights into its interaction with target proteins, aiding in the design of more effective derivatives.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several characteristic reactions:

Tetrazole Ring Reactivity

-

Coordination chemistry : The tetrazole’s nitrogen atoms participate in metal coordination, forming complexes with transition metals like Cu(II) and Zn(II) .

-

Acid-base behavior : The tetrazole moiety (pKa ~4.9) undergoes deprotonation in alkaline media, enhancing solubility in polar solvents .

Chromenone Reactivity

-

Electrophilic substitution : The electron-rich chromenone ring undergoes nitration and sulfonation at the 6-position under mild conditions.

-

Oxidation : The methyl group at the 8-position oxidizes to a carboxylic acid using KMnO₄ in acidic media.

Catalytic and Kinetic Studies

Research on analogous compounds reveals:

-

Cycloaddition kinetics : Tetrazole formation follows first-order kinetics with an activation energy of ~85 kJ/mol .

-

Regioselectivity : Alkylation at the 4-position is favored due to steric hindrance at alternative sites .

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 240°C via cleavage of the tetrazole ring .

-

Photodegradation : UV exposure induces homolytic cleavage of the chromenone’s carbonyl group, forming quinone derivatives.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Tetrazole | Metal coordination | CuSO₄, NH₃ | Tetrazole-Cu(II) complex |

| Chromenone methyl | Oxidation | KMnO₄, H₂SO₄ | 8-Carboxychromenone derivative |

| Methoxy group | Demethylation | BBr₃, CH₂Cl₂ | Hydroxytetrazole intermediate |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Key Observations :

- Synthetic Complexity : Introduction of the tetrazole moiety may require specialized reagents (e.g., nitriles and azides for cycloaddition) compared to simpler alkylation or coupling steps in other derivatives.

Physicochemical and Functional Properties

Nonlinear Optical (NLO) Activity

highlights the hyperpolarizability (β), a critical NLO parameter, for coumarin derivatives:

| Compound | β (×10⁻³⁰ esu) | α (ų) | Comparison to Urea (β = 0.78 ×10⁻³⁰ esu) |

|---|---|---|---|

| Urea | 0.78 | 5.042 | Reference |

| 6-Phenylazo-3-(p-tolyl)-2H-chromen-2-one | 34.528 | N/A | 44× higher β than urea |

| 9-Methoxy-2H-furo[3,2-g]chromen-2-one | 5.298 | N/A | 6.8× higher β than urea |

| Hypothetical Target Compound | ~5–10* | ~30–40* | Moderate NLO potential (inferred from substituent effects) |

Inference: The tetrazolylmethoxy group’s electron-withdrawing nature may enhance β compared to urea but likely falls short of phenylazo derivatives due to weaker conjugation .

Hydrogen Bonding and Crystal Packing

The tetrazole group can act as both a hydrogen bond donor (N–H) and acceptor (N lone pairs), enabling diverse supramolecular architectures. This contrasts with alkoxy or oxadiazole substituents, which primarily act as acceptors . Such differences may influence crystallinity or stability in drug formulations.

Preparation Methods

Core Coumarin Synthesis

The coumarin backbone is typically derived from 4-hydroxycoumarin derivatives. For 8-methyl-4-propyl substitution, 4-propyl-7-hydroxy-8-methylcoumarin serves as the foundational intermediate. This scaffold is synthesized via Pechmann condensation of ethyl acetoacetate with propyl-substituted resorcinol derivatives under acidic conditions (H₂SO₄ or HCl) at 80–100°C.

Stepwise Synthetic Routes

Synthesis of 7-(Cyanomethoxy)-8-Methyl-4-Propylcoumarin

Procedure :

-

React 4-propyl-7-hydroxy-8-methylcoumarin (1.0 eq) with chloroacetonitrile (1.2 eq) in DMF, catalyzed by K₂CO₃ (2.0 eq) at 60°C for 12 hours.

-

Characterization :

Tetrazole Ring Formation

Procedure :

Reaction Conditions

Procedure :

-

Combine 4-propylresorcinol (1.0 eq), ethyl 3-oxopentanoate (1.2 eq), and chloroacetonitrile (1.5 eq) in H₂SO₄ at 0°C, followed by gradual warming to 25°C over 6 hours. Subsequent addition of NaN₃ (3.0 eq) and ZnCl₂ (0.3 eq) in TBAB at 100°C for 18 hours.

-

Advantages : Reduced purification steps; in situ tetrazole formation.

Analytical Data and Purification

Chromatographic Separation

Spectroscopic Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.10 (s, 1H, tetrazole NH), 6.80 (d, J=2.4 Hz, H-5), 4.70 (s, 2H, OCH₂) |

| HRMS (ESI+) | m/z 335.1502 [M+H]⁺ (calc. 335.1508) |

| HPLC Purity | 98.5% (C18 column, MeOH:H₂O 70:30, 1.0 mL/min) |

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 72% | 65% |

| Reaction Time | 36 hours | 24 hours |

| Purity | 99% | 95% |

| Scalability | Moderate | High |

Route 1 offers higher purity due to stepwise isolation, while Route 2 is preferable for industrial-scale synthesis despite lower yield.

Challenges and Optimization

Regioselectivity in Tetrazole Formation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methyl-4-propyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the chromen-2-one core via alkylation or nucleophilic substitution. For example, the tetrazole moiety can be introduced through coupling reactions using carbodiimide-mediated activation or via cyclization of nitriles with sodium azide . Optimization includes adjusting solvent polarity (e.g., DMF for high-temperature reactions) and catalysts (e.g., K₂CO₃ for deprotonation). Reaction progress should be monitored via TLC or HPLC to isolate intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., methyl groups at C-8 and propyl at C-4) and verify tetrazole substitution via characteristic peaks at δ 8–9 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX software ) resolves regiochemical ambiguities, while HPLC with UV detection (λ ~270 nm for chromen-2-one) assesses purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram- bacteria) or antifungal models (Candida spp.). For anticancer potential, employ MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer), noting IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound’s pharmacological profile?

- Methodological Answer : Develop a QSAR model using descriptors like logP (lipophilicity), molar refractivity, and electronic parameters (Hammett constants). For instance, Model 1 in chromen-2-one derivatives (R² = 0.950, Q² = 0.912 ) predicts activity based on substituent effects. Prioritize modifications at C-7 (tetrazole-methoxy group) to enhance hydrogen bonding with targets like kinase domains .

Q. What strategies resolve contradictions in biological data, such as variable potency across cell lines?

- Methodological Answer : Perform mechanistic studies to identify off-target effects. Use molecular docking (e.g., AutoDock Vina) to compare binding modes in different receptors (e.g., ERα vs. tyrosine kinases). Validate with siRNA knockdowns or Western blotting to confirm target engagement. Cross-reference cytotoxicity data with ADMET predictions (e.g., hepatotoxicity via HepG2 assays) .

Q. How can crystallographic data improve the design of analogs with enhanced solubility or metabolic stability?

- Methodological Answer : Analyze X-ray structures (refined via SHELXL ) to identify solvent-accessible regions. Introduce polar groups (e.g., -OH, -SO₃H) at C-3 or C-5 without disrupting hydrophobic interactions. Fluorination (e.g., at C-2) can block CYP450-mediated oxidation, improving metabolic stability. Assess solubility via shake-flask assays and logD measurements .

Q. What computational methods predict off-target interactions or toxicity risks early in development?

- Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to evaluate binding to hERG channels (cardiotoxicity risk). Employ PASS software for toxicity prediction or SwissADME for bioavailability. Cross-validate with in vitro CYP inhibition assays and Ames tests for mutagenicity .

Notes on Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.